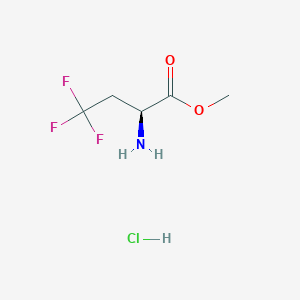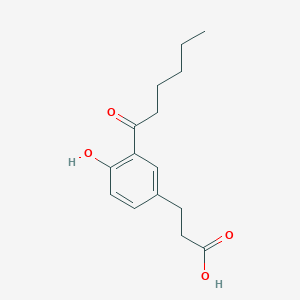
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate (NMT) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and physiological studies. NMT is a versatile and powerful reagent that has a wide range of applications in the laboratory.
科学的研究の応用
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and physiological studies. In organic synthesis, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is used as a catalyst for the synthesis of various organic compounds. In biochemical research, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used to study the mechanism of enzyme catalysis. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been used in physiological studies to study the effects of various drugs on the body.
作用機序
The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is not fully understood. However, it is known that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate acts as a nucleophilic catalyst, which means that it reacts with other molecules to form new compounds. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is believed to act as a proton donor, which helps to activate other molecules and facilitate the formation of new compounds.
Biochemical and Physiological Effects
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can act as an antioxidant, which can help protect cells from oxidative damage. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been found to have neuroprotective properties, which may help protect the brain from damage caused by oxidative stress.
実験室実験の利点と制限
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is relatively inexpensive and easy to obtain. However, there are also some limitations to using sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate in laboratory experiments. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a highly toxic compound and should be handled with care. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can be difficult to purify, which can limit its use in some experiments.
将来の方向性
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has many potential future applications in scientific research. It could be used to study the mechanism of enzyme catalysis in greater detail, or to study the effects of various drugs on the body. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to study the effects of oxidative stress on cells and the brain. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could also be used to develop new drugs and treatments for various diseases. Finally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to synthesize new organic compounds for use in various scientific research applications.
合成法
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is synthesized from 1-methyl-1H-1,2,3-triazole (MT) and sodium sulfinate (Na2SO3). The reaction is carried out in an aqueous medium at a temperature of 60–80 °C. In the first step, MT is dissolved in water, followed by the addition of Na2SO3. The reaction is then heated to the desired temperature. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.
特性
IUPAC Name |
sodium;1-methyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDRNHUBQPWWAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
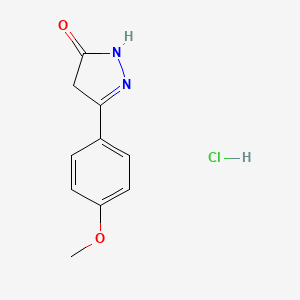
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
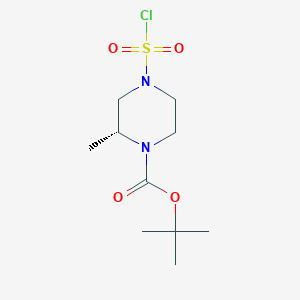


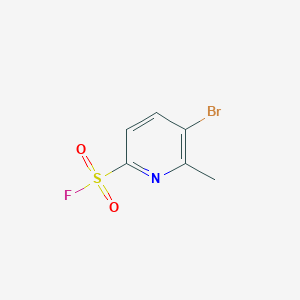
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)
